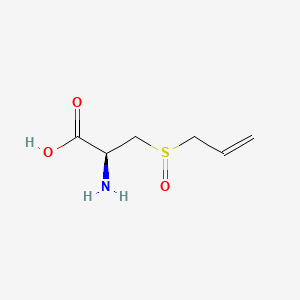
Alliin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alliin is an organic compound that features both an amino group and a sulfinyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alliin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as prop-2-enylsulfinyl derivatives and amino acids.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and efficient heat transfer.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Alliin undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amine derivatives, halogenated compounds.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various amino derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Properties and Mechanisms
Alliin exhibits several biological activities that have been extensively studied. Its conversion to allicin is crucial for its antimicrobial and therapeutic properties. The following table summarizes the key biological effects associated with this compound and its derivative allicin:
Medical Applications
The medical applications of this compound are diverse, focusing on its potential as a therapeutic agent:
- Antimicrobial Therapy : this compound's conversion to allicin has demonstrated significant antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria like Staphylococcus aureus (MRSA) and various fungal pathogens . Clinical studies have shown that garlic extracts can reduce the incidence of respiratory infections .
- Cardiovascular Health : Research indicates that this compound may help lower blood pressure and cholesterol levels, contributing to heart health . A study highlighted the potential of garlic extracts in managing hypertension .
- Anti-Cancer Properties : this compound has been investigated for its ability to induce apoptosis in cancer cells. Laboratory studies suggest that it may inhibit tumor growth through various mechanisms, including redox signaling pathways .
Agricultural Applications
This compound also finds utility in agriculture, particularly in pest management:
- Natural Pesticide : Allicin, derived from this compound, exhibits potent antifungal and antibacterial properties that can be harnessed as a natural pesticide. Its application has been shown to inhibit seed germination in certain weeds while promoting healthy plant growth in crops .
- Soil Health : The incorporation of garlic-derived compounds into soil can enhance microbial diversity and suppress pathogenic organisms, thereby improving soil health and crop yield .
Case Study 1: Antimicrobial Efficacy
A study conducted by Yu et al. (2014) evaluated the antimicrobial effects of allicin against various pathogens in vitro. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% . This supports the potential use of garlic extracts in clinical settings.
Case Study 2: Cardiovascular Benefits
Research published in the Journal of Nutrition demonstrated that participants consuming garlic supplements showed a marked decrease in systolic blood pressure compared to a placebo group over 12 weeks . This underscores this compound's role in cardiovascular health.
Case Study 3: Agricultural Impact
A field trial assessed the effectiveness of garlic oil as a natural pesticide against aphids on vegetable crops. The results revealed a 70% reduction in pest populations compared to untreated plots, highlighting its potential as an eco-friendly pest management solution .
Wirkmechanismus
The mechanism of action of Alliin involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-3-prop-2-enylsulfonylpropanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2S)-2-Amino-3-prop-2-enylthiopropanoic acid: Contains a thiol group instead of a sulfinyl group.
Uniqueness
Structural Features: The presence of both an amino group and a sulfinyl group in Alliin provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific structural properties make it suitable for applications in fields such as medicinal chemistry and materials science.
Eigenschaften
Molekulargewicht |
177.22 |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















